molecular formula C9H8ClF2NO3S B3372858 2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide CAS No. 930395-64-5

2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide

Cat. No. B3372858
CAS RN: 930395-64-5
M. Wt: 283.68 g/mol
InChI Key: HNWHTAQDCJZYMT-UHFFFAOYSA-N
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Description

2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide is a chemical compound with the CAS Number: 930395-64-5 . It has a molecular weight of 283.68 and its IUPAC name is 2-chloro-N-{4-[(difluoromethyl)sulfonyl]phenyl}acetamide .


Molecular Structure Analysis

The InChI code for 2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide is 1S/C9H8ClF2NO3S/c10-5-8(14)13-6-1-3-7(4-2-6)17(15,16)9(11)12/h1-4,9H,5H2,(H,13,14) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide is a powder that is stored at room temperature . It has a predicted density of 1.39 g/cm^3 and a predicted refractive index of 1.55 .

Scientific Research Applications

Chemical Properties

“2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide” has a CAS Number of 930395-64-5 and a molecular weight of 283.68 . It is typically stored at room temperature and comes in a powder form .

Availability

This compound is available from suppliers for scientific research needs . One such supplier is Combi-Blocks, Inc .

Biological Activities

Sulfonamide derivatives, such as “2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide”, have attracted considerable attention due to their broad spectrum of biological activities .

Antimicrobial Activity: Sulfonamides exhibit antimicrobial activities . This is one of the most prominent mechanisms through which sulfonamide derivatives exhibit their biological activities .

Anticancer Activity: Sulfonamides have been reported to show substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .

Dihydrofolate Reductase (DHFR) Inhibitors: Sulfonamides conjugated with acetamide fragments, like “2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide”, exhibit antimicrobial and anticancer activities . The inhibition of dihydrofolate reductase (DHFR) is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit these activities .

Synthesis

A new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed, synthesized, characterized, and assessed for their antimicrobial activity . They were also screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .

properties

IUPAC Name

2-chloro-N-[4-(difluoromethylsulfonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO3S/c10-5-8(14)13-6-1-3-7(4-2-6)17(15,16)9(11)12/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWHTAQDCJZYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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